Cyclosporine A-D3

Description

Contextualization of Cyclosporine A as a Fundamental Immunomodulatory Compound

Cyclosporine A (CsA) is a potent and widely utilized immunomodulatory agent, fundamentally impacting the fields of organ transplantation and autoimmune disease treatment. diva-portal.orgnih.govoup.com It is a cyclic polypeptide, comprising 11 amino acids, originally isolated from the fungus Tolypocladium inflatum. diva-portal.org The primary mechanism of action of Cyclosporine A involves the inhibition of T-lymphocyte activation. drugbank.comfrontiersin.org It achieves this by binding to an intracellular protein called cyclophilin. oup.commhmedical.com This Cyclosporine A-cyclophilin complex then inhibits calcineurin, a protein phosphatase, which is crucial for the activation of transcription factors like the nuclear factor of activated T-cells (NFAT). oup.commdpi.commedchemexpress.com By blocking this pathway, Cyclosporine A effectively suppresses the production of cytokines, such as interleukin-2 (B1167480) (IL-2), which are essential for the proliferation and differentiation of T-cells. mhmedical.commdpi.com This targeted immunosuppressive activity has made it a cornerstone in preventing the rejection of transplanted organs. diva-portal.org

Beyond its well-established role in transplantation, the immunomodulatory properties of Cyclosporine A have led to its investigation and use in a variety of autoimmune disorders. oup.comnih.gov Its ability to modulate the immune response makes it a valuable tool in studying the complex cellular and molecular pathways that govern immune function and dysfunction. nih.govmdpi.com However, the clinical application of Cyclosporine A is characterized by a narrow therapeutic window, meaning that the margin between effective doses and those causing toxicity is small. diva-portal.orgdrugbank.com This necessitates careful monitoring of its concentration in the blood to ensure efficacy while minimizing adverse effects. drugbank.com

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Biomedical Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in chemical biology and biomedical research. The fundamental principle behind its utility lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position. google.com

This phenomenon has significant implications for drug metabolism studies. Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP) family, which often catalyze oxidation reactions involving the breaking of C-H bonds. nih.gov By selectively replacing hydrogen with deuterium at known metabolic sites on a drug molecule, researchers can slow down its metabolism. google.com This can lead to a process known as "metabolic switching," where the body may utilize alternative metabolic pathways that were previously minor. google.com Studying these changes provides invaluable insights into the drug's metabolic fate and can help in the design of new drug analogs with improved pharmacokinetic profiles. google.comunifiedpatents.com

Furthermore, deuterium-labeled compounds serve as ideal internal standards in quantitative mass spectrometry-based assays. texilajournal.com Because the deuterated analog is chemically identical to the non-deuterated analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. texilajournal.comresearchgate.net However, due to the mass difference, the deuterated standard can be distinguished from the analyte, allowing for highly accurate and precise quantification of the drug in biological samples like whole blood or plasma. nih.govtexilajournal.com This is particularly crucial for drugs with a narrow therapeutic index, such as Cyclosporine A. texilajournal.com

Specificity of Cyclosporine A-D3 as a Research Tool and Stable Isotopologue

This compound is a specific, deuterated isotopologue of Cyclosporine A where three hydrogen atoms have been replaced by deuterium. This stable isotope-labeled version of the parent compound has become an indispensable tool in academic and clinical research, primarily for quantitative analysis. medchemexpress.com Its chemical properties are nearly identical to the unlabeled Cyclosporine A, but its increased mass allows for its differentiation in mass spectrometric analyses. texilajournal.com

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of Cyclosporine A. nih.govsemanticscholar.org LC-MS/MS is considered the gold standard for measuring immunosuppressant drug concentrations due to its high accuracy, specificity, and sensitivity. nih.govspandidos-publications.com The use of a deuterated internal standard like this compound (or other deuterated forms like D12-Cyclosporine A) is critical to compensate for variability during sample preparation and analysis, such as extraction inefficiencies and ion suppression or enhancement in the mass spectrometer. nih.govtexilajournal.com This ensures the reliability and precision of the measurements, which is paramount for managing patient therapy.

Research has focused on developing efficient methods for the synthesis of deuterated Cyclosporine A analogs. researchgate.net These synthetic strategies aim to be rapid and cost-effective, avoiding the need for complex purification steps. researchgate.net The ability to introduce deuterium at specific sites, such as the α-carbon of N-methylated amino acid residues within the Cyclosporine A molecule, allows for the creation of various deuterated standards for research purposes. researchgate.net

Overview of Key Academic Research Domains for this compound

The application of this compound in academic research is predominantly centered on analytical chemistry and pharmacology, with a strong emphasis on improving the accuracy and efficiency of therapeutic drug monitoring.

Key Research Domains:

Quantitative Bioanalysis: A significant body of research is dedicated to developing and validating robust LC-MS/MS methods for the quantification of Cyclosporine A in biological matrices, particularly whole blood. diva-portal.orgnih.govsemanticscholar.org These studies often utilize this compound or other deuterated analogs as internal standards to achieve high throughput, precision, and accuracy, which are essential for clinical diagnostic laboratories. nih.govspandidos-publications.com The goal is to create simpler and faster sample preparation techniques and chromatographic runs to handle a large volume of clinical samples efficiently. semanticscholar.orgspandidos-publications.com

Pharmacokinetic Studies: While not directly studying the pharmacokinetics of this compound itself, its use as an internal standard is fundamental to pharmacokinetic studies of the parent drug, Cyclosporine A. drugbank.comfrontiersin.org Accurate measurement of drug concentrations over time is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different patient populations, such as organ transplant recipients. drugbank.comfrontiersin.org These studies are vital for optimizing dosing regimens.

Metabolism and Drug Interaction Studies: Deuterated analogs of Cyclosporine A are valuable tools for investigating its complex metabolism. By using stable isotope labeling, researchers can trace the metabolic fate of the drug and identify its various metabolites. google.com Furthermore, these tools can be employed to study drug-drug interactions, for instance, how co-administered drugs might affect the metabolism of Cyclosporine A by inducing or inhibiting metabolizing enzymes like CYP3A4. nih.gov

Immunomodulatory Research: In studies investigating the immunomodulatory effects of Cyclosporine A, accurate quantification of the compound is often necessary to correlate its concentration with its biological effects on immune cells, such as T-lymphocytes. mdpi.comnih.gov For example, research on the impact of Cyclosporine A on mucosal-associated invariant T (MAIT) cells relies on precise measurement of the drug to understand its inhibitory effects on cytokine production. mdpi.comnih.gov The use of this compound in the analytical methods employed in such research ensures the reliability of these correlations.

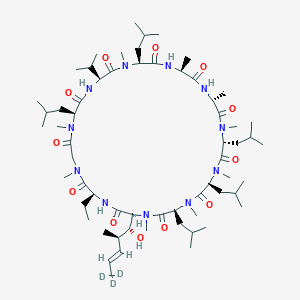

Structure

2D Structure

Properties

Molecular Formula |

C62H111N11O12 |

|---|---|

Molecular Weight |

1205.6 g/mol |

IUPAC Name |

(3S,6S,9R,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-33-[(E,1R,2R)-5,5,5-trideuterio-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-49(74)68(19)44(28-34(3)4)55(78)66-50(39(13)14)62(85)69(20)45(29-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(30-36(7)8)59(82)71(22)47(31-37(9)10)60(83)72(23)48(32-38(11)12)61(84)73(51)24/h25,27,34-48,50-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46-,47+,48+,50+,51+,52-/m1/s1/i1D3 |

InChI Key |

DDPJWUQJQMKQIF-YAXNHWTCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C=C/[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C=CC)O)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Advanced Chemical Synthesis of Cyclosporine a and Deuterated Analogs

Fungal Biosynthetic Pathways of Cyclosporine A

The biosynthesis of Cyclosporine A is a complex process that occurs outside of ribosomal protein synthesis, relying instead on a massive enzymatic complex and a dedicated gene cluster. Current time information in Bangalore, IN.researchgate.net

Enzymatic Machinery and Precursor Integration

The production of Cyclosporine A in Tolypocladium inflatum is orchestrated by a coordinated effort of several key enzymes. The core of this machinery is the cyclosporin (B1163) synthetase (CySyn), a colossal multienzyme polypeptide with a molecular weight of approximately 1.7 MDa. researchgate.net This enzyme is responsible for the assembly of the eleven amino acid precursors.

However, CySyn does not work in isolation. Two of the eleven amino acids incorporated into the Cyclosporine A structure are non-proteinogenic and require specialized enzymatic synthesis prior to their integration. These are D-alanine and (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). wikipedia.orgasm.org

The production of D-alanine from its L-isomer is catalyzed by a pyridoxal (B1214274) 5'-phosphate-dependent enzyme called alanine (B10760859) racemase, encoded by the SimB gene. daneshyari.comnih.govnih.gov The unique C9 amino acid, Bmt, is synthesized via a polyketide pathway by a highly reducing polyketide synthase (PKS), encoded by the SimG gene. asm.orgacs.orgbiorxiv.org This PKS utilizes acetyl-CoA and malonyl-CoA as building blocks. acs.org The entire biosynthetic process is regulated by a gene cluster, designated SimA through SimL, which includes the genes for the synthetase, the modifying enzymes, as well as transporters and a transcriptional regulator. asm.orgnih.gov

Table 1: Key Enzymes in Cyclosporine A Biosynthesis

| Enzyme Name | Gene | Function |

| Cyclosporin Synthetase (CySyn) | SimA | Assembles the 11 amino acid precursors into Cyclosporine A. |

| Alanine Racemase | SimB | Converts L-alanine to D-alanine. daneshyari.comnih.gov |

| Polyketide Synthase (PKS) | SimG | Synthesizes the C9 amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). asm.orgbiorxiv.org |

| Aminotransferase | SimJ | Involved in the biosynthesis of Bmt. asm.org |

| Cytochrome P450 | SimI | Involved in the biosynthesis of Bmt. asm.org |

| ABC Transporter | SimD | May contribute to the tolerance of the fungus to Cyclosporine A. asm.org |

| Cyclophilin | SimC | May contribute to the tolerance of the fungus to Cyclosporine A. asm.org |

| bZIP-type Transcription Factor | SimL | Regulates the transcription of the gene cluster. asm.org |

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

Cyclosporin synthetase (CySyn) is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS). researchgate.net These large, modular enzymes function as assembly lines for the production of peptides without the use of an mRNA template. The CySyn polypeptide is organized into eleven distinct modules, with each module responsible for the incorporation of one specific amino acid into the growing peptide chain. researchgate.netasm.org

Each module is further subdivided into a series of functional domains that perform specific catalytic tasks in a sequential manner. The core domains of an NRPS module are:

Adenylation (A) domain: This domain selects the specific amino acid substrate and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. wikipedia.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently attached to the T-domain via a thioester bond to a 4'-phosphopantetheine (B1211885) (4'-PP) cofactor. wikipedia.org

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. wikipedia.org

In addition to these core domains, seven of the eleven modules of CySyn contain an N-methyltransferase (N-MT) domain . This domain catalyzes the N-methylation of the specific amino acid substrate using S-adenosyl methionine as a methyl donor before the peptide bond is formed. researchgate.netwikipedia.org The final module of CySyn contains a specialized terminal C-domain (CT) that catalyzes the cyclization and release of the completed undecapeptide from the enzyme. asm.org The synthesis begins with D-alanine at position 8 and proceeds in a stepwise manner, adding one amino acid at a time to form a linear peptide precursor that is ultimately cyclized. mdpi.com

Table 2: Domain Organization of a Typical Cyclosporin Synthetase Module

| Domain | Function |

| Adenylation (A) | Selects and activates the amino acid substrate. wikipedia.org |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid. wikipedia.org |

| Condensation (C) | Catalyzes peptide bond formation. wikipedia.org |

| N-methyltransferase (N-MT) (in 7 modules) | N-methylates the amino acid. researchgate.net |

Strategies for Deuterium (B1214612) Incorporation in Cyclosporine A Synthesis

The synthesis of deuterated analogs of Cyclosporine A, such as Cyclosporine A-D3, is of significant interest for use as internal standards in quantitative mass spectrometry-based assays. mdpi.comresearchgate.net Deuterium labeling can also be used to probe the metabolic fate of the drug. medchemexpress.com

Regiospecific Deuteration Techniques

Achieving regiospecific deuteration in a complex molecule like Cyclosporine A requires carefully controlled chemical conditions. One effective strategy involves hydrogen-deuterium exchange (HDX) at specific, relatively acidic C-H bonds under basic conditions. Research has shown that the α-protons of N-methylated amino acid residues are susceptible to this type of exchange. mdpi.com

A specific method for the preparation of a tri-deuterated Cyclosporine A (this compound) has been described. researchgate.net This technique utilizes a strong organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), in a solution of deuterium oxide (D₂O) and an organic co-solvent like acetonitrile (B52724). mdpi.comresearchgate.net This method allows for the specific exchange of hydrogens for deuteriums at the α-carbon of two N-methylated residues.

Stable Isotope Labeling Approaches for Specific Positions

The base-catalyzed HDX method allows for the predictable incorporation of three deuterium atoms into the Cyclosporine A molecule. The positions targeted by this method are the α-carbons of the sarcosine (B1681465) (N-methylglycine) residue at position 3 and the MeBmt residue at position 1. researchgate.net

The sarcosine residue, being a glycine (B1666218) derivative, has two α-protons, both of which can be exchanged for deuterium under the described basic conditions. mdpi.comresearchgate.net The MeBmt residue has one α-proton, which is also exchanged in this process. researchgate.net This results in a final product with a mass increase of three Daltons, corresponding to this compound. This approach is cost-effective and rapid, avoiding the need for complex multi-step de novo synthesis. researchgate.net

Table 3: Plausible Sites for Tri-Deuteration in Cyclosporine A

| Amino Acid Residue | Position | Number of Deuterons Incorporated | Technique |

| Sarcosine (N-methylglycine) | 3 | 2 | Base-catalyzed H/D exchange researchgate.net |

| (4R)-4-[(E)-2-butenyl)-4-methyl-L-threonine (MeBmt) | 1 | 1 | Base-catalyzed H/D exchange researchgate.net |

Characterization of Synthetic Deuterated Cyclosporine A

The successful synthesis of this compound must be confirmed through rigorous analytical characterization to verify the incorporation of deuterium and to determine the precise location of the isotopic labels. The primary techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While mass spectrometry confirms the "what" (mass increase), NMR spectroscopy reveals the "where" (location of deuteration). High-resolution ¹H NMR spectroscopy is a powerful tool for this purpose. In the ¹H NMR spectrum of this compound, the signals corresponding to the α-protons of the sarcosine and MeBmt residues will be significantly diminished or absent, providing direct evidence of deuterium substitution at these specific positions. researchgate.net The spectra can be complex, but comparison with the spectrum of unlabeled Cyclosporine A allows for unambiguous assignment of the deuterated sites. researchgate.net

Molecular and Cellular Mechanisms of Action of Cyclosporine a Applicable to Deuterated Analogs in Research

Cyclophilin Binding and Cyclosporine-Cyclophilin Complex Formation

The initial and pivotal step in the mechanism of action of Cyclosporine A is its binding to a specific cytosolic receptor protein known as cyclophilin. wikipedia.orgdrugbank.com Cyclophilins are a family of ubiquitously distributed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. drugbank.combiovendor.com CsA binds with high affinity to cyclophilin A (CypA), the major intracellular receptor for the drug. biovendor.commdpi.com This binding event is crucial for the subsequent immunosuppressive activity of CsA. drugbank.com

The formation of the Cyclosporine A-cyclophilin complex is a critical conformational change that creates a new composite surface. pnas.org This complex is the biologically active entity that mediates the downstream effects of the drug. mdpi.compnas.org The interaction is highly specific, with the binding affinity of various cyclosporine analogs to cyclophilin correlating with their immunosuppressive potency. nih.gov While CsA inhibits the PPIase activity of cyclophilin, this inhibition is not the primary mechanism of immunosuppression. drugbank.com Instead, the formation of the stable drug-protein complex is the essential prerequisite for the subsequent interaction with calcineurin. pnas.orgduke.edu

| Component | Function/Role | Key Interaction |

|---|---|---|

| Cyclosporine A (CsA) | Immunosuppressive drug | Binds to Cyclophilin A |

| Cyclophilin A (CypA) | Intracellular receptor protein with PPIase activity | Forms a complex with Cyclosporine A |

| CsA-CypA Complex | Biologically active entity | Inhibits calcineurin |

Calcineurin Inhibition and Downstream Signaling Pathways

The Cyclosporine A-cyclophilin complex acts as the functional inhibitor of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase. wikipedia.orgpnas.orgresearchgate.net Calcineurin plays a central role in T-cell activation by dephosphorylating key transcription factors. wikipedia.orgacs.org The CsA-cyclophilin complex does not directly bind to the active site of calcineurin but rather obstructs the access of substrates to the catalytic domain, acting as a non-competitive inhibitor. pnas.org This inhibition is the cornerstone of CsA's immunosuppressive effect. duke.edu

A primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NF-AT), a family of transcription factors critical for the expression of cytokine genes. wikipedia.orgnih.gov In resting T-cells, NF-AT is phosphorylated and resides in the cytoplasm. molbiolcell.orgscielo.br Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. wikipedia.org Activated calcineurin then dephosphorylates NF-AT. nih.govnih.gov This dephosphorylation exposes a nuclear localization signal, leading to the translocation of NF-AT into the nucleus. nih.govmolbiolcell.org

By inhibiting calcineurin, the Cyclosporine A-cyclophilin complex prevents the dephosphorylation of NF-AT. wikipedia.orgnih.govnih.gov Consequently, NF-AT remains in its phosphorylated state in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes. nih.govnih.gov This blockade of NF-AT activation is a central mechanism by which CsA suppresses the immune response. nih.gov

Once in the nucleus, dephosphorylated NF-AT collaborates with other transcription factors to activate the transcription of a battery of early-response genes, most notably those encoding cytokines. acs.org Interleukin-2 (B1167480) (IL-2) is a primary target and a critical cytokine for T-cell proliferation and differentiation. wikipedia.orgdrugbank.comnih.gov By preventing NF-AT nuclear translocation, Cyclosporine A effectively blocks the transcription of the IL-2 gene, thereby halting the T-cell activation cascade. wikipedia.orgmdpi.com

The inhibitory effect of CsA extends to other crucial cytokines as well. Studies have shown that CsA inhibits the transcription of genes for IL-4, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.govsemanticscholar.org This broad suppression of cytokine production contributes significantly to the potent immunosuppressive properties of the drug. frontiersin.orgpharmgkb.org

| Cytokine | Function in Immune Response | Effect of Cyclosporine A |

|---|---|---|

| Interleukin-2 (IL-2) | T-cell proliferation and differentiation | Inhibition of transcription |

| Interleukin-4 (IL-4) | B-cell activation, T-cell differentiation | Inhibition of transcription |

| Interferon-gamma (IFN-γ) | Macrophage activation, enhances antigen presentation | Inhibition of transcription |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Inhibition of transcription |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the well-established calcineurin/NF-AT pathway, Cyclosporine A also modulates other signaling cascades within T-cells, including the Mitogen-Activated Protein Kinase (MAPK) pathways. pharmgkb.orgpharmgkb.org These pathways are crucial for relaying extracellular signals to the nucleus to control a variety of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. pharmgkb.org

Similar to its effect on JNK signaling, Cyclosporine A also blocks the activation of the p38 MAPK pathway in stimulated T-cells. frontiersin.orgembopress.org The p38 pathway is activated by cellular stresses and inflammatory cytokines and plays a role in the production of pro-inflammatory cytokines. embopress.org The inhibition of p38 activation by CsA is also a calcineurin-independent event, with the CsA-cyclophilin complex targeting components upstream in the signaling cascade. pharmgkb.orgembopress.org By suppressing both the JNK and p38 pathways, CsA exerts a more comprehensive blockade of T-cell activation signals. pharmgkb.orgembopress.org Studies have shown that CsA can reduce the activation of both JNK and p38 in various cell types, suggesting a broader role for this mechanism beyond T-cells. nih.gov

Effects on Cell Cycle Progression and Signal Transduction in Non-Clinical Models

Cyclosporine A exerts significant effects on cell cycle progression and signal transduction pathways in various non-clinical models, demonstrating its complex interactions with cellular machinery beyond its well-known immunosuppressive functions.

Research has shown that Cyclosporine A can inhibit cell cycle progression in several cell types. In colon cancer cell lines, CsA has been observed to suppress growth by reducing the expression of proliferating cell nuclear antigen (PCNA) and c-Myc, while increasing the expression of the cyclin-dependent kinase inhibitor p21. nih.govtermedia.pl This suggests a mechanism of action that involves halting the cell cycle to impede proliferation. nih.govtermedia.pl Similarly, in human proximal tubule-derived cell lines, Cyclosporine A has been shown to induce DNA damage, leading to a halt in cell cycle progression at either the G1/S or G2/M checkpoints. researchgate.net In human gingival fibroblasts, CsA treatment has been found to enhance cell proliferation by promoting the transition from the G1 to the S phase of the cell cycle. mdpi.com This is achieved by increasing the mRNA levels of cell cycle inducers like CDC25A and CYCLIN D, and downregulating inhibitors such as RB1, SMAD3, and SMAD4. mdpi.complos.org

The signal transduction pathways affected by Cyclosporine A are multifaceted. A primary and well-established pathway involves its binding to cyclophilin, an intracellular protein. nih.govmedchemexpress.com This Cyclosporine A-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govmedchemexpress.comclinisciences.com The inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor for cytokine genes like interleukin-2 (IL-2). medchemexpress.comannualreviews.orgoup.com This blockade of T-cell signal transduction is a cornerstone of its immunosuppressive activity. nih.gov

Beyond the calcineurin-NFAT pathway, Cyclosporine A has been shown to influence other signaling cascades. In human renal mesangial cells, CsA treatment leads to an increase in reactive oxygen species (ROS) and dysregulation of genes associated with apoptotic oxidative stress and mitogen-activated protein kinase (MAPK) signaling. oup.com Specifically, the extracellular signal-regulated kinase (ERK1/2) MAPK signaling pathway appears to play a role in CsA-induced alterations in these cells. oup.com Furthermore, recent studies in hepatocytes have revealed that Cyclosporine A can downregulate the antioxidant protein selenoprotein P by suppressing the signal transducer and activator of transcription 3 (STAT3)-forkhead box protein O1 (FoxO1) pathway, contributing to oxidative stress. researchgate.net

The mode of cellular activation appears to determine the sensitivity to Cyclosporine A's inhibitory effects on signal transduction. annualreviews.org Generally, activation pathways that result in a measurable increase in intracellular calcium are susceptible to inhibition by the drug. annualreviews.org

Table 1: Effects of Cyclosporine A on Cell Cycle and Signal Transduction in Non-Clinical Models

| Cell Type | Model | Key Findings | References |

| Colon Cancer Cells | In vitro | Suppressed growth, reduced PCNA and c-Myc expression, increased p21 expression. | nih.gov, termedia.pl |

| Proximal Tubule Cells | In vitro | Induced DNA damage, cell cycle arrest at G1/S or G2/M checkpoints. | researchgate.net |

| Gingival Fibroblasts | In vitro | Enhanced proliferation, promoted G1-S transition, altered expression of cell cycle regulators. | mdpi.com, plos.org |

| T-Lymphocytes | In vitro/In vivo | Inhibited calcineurin, blocked NF-AT nuclear translocation, suppressed IL-2 production. | nih.gov, annualreviews.org, medchemexpress.com, oup.com |

| Renal Mesangial Cells | In vitro | Increased ROS, dysregulated genes in MAPK and oxidative stress pathways. | oup.com |

| Hepatocytes | In vitro | Downregulated selenoprotein P via the STAT3-FoxO1 pathway. | researchgate.net |

Interaction with Cellular Adhesion Molecules (e.g., CD11a/CD18 adhesion)

Cyclosporine A has been demonstrated to modulate the function of cellular adhesion molecules, particularly the CD11a/CD18 integrin, also known as lymphocyte function-associated antigen-1 (LFA-1). This interaction is a significant component of its anti-inflammatory effects, as these molecules are crucial for leukocyte trafficking and adhesion to inflammatory sites.

In a mouse model of pleurisy induced by carrageenan, administration of Cyclosporine A resulted in a significant decrease in the expression of CD11a/CD18 in the lungs. nih.govnih.gov This effect was observed at both 4 and 48 hours after the induction of inflammation, corresponding to the peak of neutrophil and mononuclear cell migration, respectively. nih.gov The reduction in CD11a/CD18 expression is linked to the inhibition of leukocyte migration to the inflamed area. nih.gov

The mechanism underlying this downregulation of CD11a/CD18 by Cyclosporine A is thought to be, at least in part, attributable to the drug's ability to inhibit the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). nih.govnih.gov These cytokines are known to upregulate the expression of adhesion molecules on endothelial cells and leukocytes. By suppressing the levels of TNF-α and IL-1β in the inflammatory exudate, Cyclosporine A indirectly reduces the signals that promote the expression and activation of CD11a/CD18. nih.govnih.govresearchgate.net

This inhibitory effect on adhesion molecules is not limited to the pleurisy model. Other studies have also shown that Cyclosporine A can inhibit neutrophil adhesion molecules, such as E-selectin and ICAM-1, in porcine endothelial cells stimulated with lipopolysaccharide (LPS) or TNF-α. nih.gov

Table 2: Research Findings on Cyclosporine A and CD11a/CD18

| Model System | Key Findings | Implied Mechanism | References |

| Mouse model of pleurisy | Significantly decreased CD11a/CD18 expression in the lungs. | Inhibition of leukocyte migration. | nih.gov, nih.gov |

| Mouse model of pleurisy | Reduced levels of TNF-α and IL-1β in pleural fluid. | Downregulation of pro-inflammatory cytokines leads to reduced adhesion molecule expression. | nih.gov, researchgate.net, nih.gov |

| Porcine endothelial cells | Inhibited E-selectin and ICAM-1 expression. | Direct or indirect inhibition of cytokine-induced adhesion molecule upregulation. | nih.gov |

Regulatory Effects on Innate Immune Receptors (e.g., Dectin-1, TLR2, TLR4 in research models)

Cyclosporine A exerts regulatory effects on key innate immune receptors, including Dectin-1, Toll-like receptor 2 (TLR2), and Toll-like receptor 4 (TLR4), which are critical for the recognition of pathogen-associated molecular patterns (PAMPs).

In the context of fungal infections, research has shown that Cyclosporine A can inhibit the expression of Dectin-1, a C-type lectin receptor that recognizes β-glucans found in the cell walls of fungi like Aspergillus fumigatus. semanticscholar.org In a study using human corneal epithelial cells (HCECs), CsA was found to abrogate the upregulation of Dectin-1 induced by A. fumigatus or the Dectin-1 agonist curdlan. semanticscholar.org This inhibition of Dectin-1 expression, in turn, led to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. semanticscholar.org Interestingly, this effect of Cyclosporine A on Dectin-1 appears to be related to the vitamin D receptor (VDR) signaling pathway, as a VDR inhibitor was able to weaken the CsA-mediated inhibition of Dectin-1. semanticscholar.org

Studies have also reported that Cyclosporine A can down-regulate the expression of TLR2 and TLR4. semanticscholar.org This is significant as Dectin-1 can synergize with both TLR2 and TLR4 to enhance the production of cytokines in human primary monocytes and macrophages. nih.gov The recognition of fungal components is often a coordinated effort between Dectin-1 and Toll-like receptors. nih.gov For instance, the recognition of Paracoccidioides brasiliensis by phagocytic cells involves TLR2, TLR4, and Dectin-1. nih.gov

However, the effect of Cyclosporine A on TLRs may be context-dependent. While some studies show a down-regulation, long-term treatment with CsA in a model of renal injury has been reported to up-regulate TLR2 and TLR4 mRNA and protein expression on renal tubular cells. semanticscholar.org This suggests that the duration of exposure and the specific cell type can influence the regulatory effects of Cyclosporine A on these innate immune receptors.

Table 3: Regulatory Effects of Cyclosporine A on Innate Immune Receptors

| Receptor | Cell/Model System | Effect of Cyclosporine A | Associated Outcome | References |

| Dectin-1 | Human Corneal Epithelial Cells | Inhibition of expression. | Decreased production of TNF-α and IL-1β. | semanticscholar.org |

| TLR2 | Research models | Down-regulation of expression. | Reduced inflammatory response. | semanticscholar.org |

| TLR4 | Research models | Down-regulation of expression. | Reduced inflammatory response. | semanticscholar.org |

| TLR2 & TLR4 | Rat Renal Tubular Cells (long-term) | Up-regulation of mRNA and protein expression. | Potential contribution to chronic nephrotoxicity. | semanticscholar.org |

Metabolic Research Utilizing Deuterated Cyclosporine a

Elucidation of Cyclosporine A Metabolic Pathways in Experimental Systems

The use of deuterated Cyclosporine A has been instrumental in mapping its extensive biotransformation. By introducing a unique mass signature, these labeled compounds allow researchers to distinguish the parent drug from its numerous metabolites with high precision using mass spectrometry.

Identification of Novel Metabolites through Stable Isotope Tracing

Stable isotope tracing is a cornerstone of modern metabolomics. In the context of Cyclosporine A, introducing a deuterium-labeled version into an in vitro or in vivo system allows for the confident identification of drug-related molecular species. Mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be programmed to detect the characteristic isotopic shift of the deuterated parent drug and its metabolites.

When Cyclosporine A is metabolized, the enzymatic reactions (e.g., hydroxylation, N-demethylation) add or remove chemical groups, altering the molecule's mass. By using a deuterated analog, each resulting metabolite retains the deuterium (B1214612) label, creating a distinct mass difference compared to endogenous molecules or artifacts. This allows for the unambiguous filtering of spectra to pinpoint drug-derived compounds. For instance, if a metabolite is formed through hydroxylation (+16 Da) and N-demethylation (-14 Da) of Cyclosporine A-D3, its mass will reflect these changes while still carrying the +3 Da signature of the deuterium atoms, confirming its origin. This methodology is critical for discovering and structurally characterizing previously unknown or low-abundance metabolites from complex biological matrices like bile, blood, and urine nih.govnih.gov.

Quantification of Metabolic Turnover Rates in vitro

Deuterated Cyclosporine A serves as an ideal internal standard for accurately quantifying metabolic processes in vitro. In these experiments, the rate at which drug-metabolizing enzymes convert a substrate (non-deuterated Cyclosporine A) into its metabolites is measured. The deuterated analog, such as Cyclosporine A-d12, is added to the experimental sample at a known concentration nih.gov. Because it is chemically identical to the parent drug, it experiences similar extraction, ionization, and detection efficiencies during LC-MS/MS analysis, but its different mass allows it to be distinguished nih.govresearchgate.net. This corrects for sample loss and matrix effects, leading to highly accurate quantification.

This approach is used to determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the affinity of an enzyme for the drug and its maximum metabolic capacity, respectively altex.org. For example, studies using heterologously expressed CYP3A5, a key enzyme in Cyclosporine A metabolism, have determined its kinetic profile for the formation of the AM9 metabolite.

| Enzyme Source | Metabolite Formed | Apparent Kₘ (μM) | Analytical Method |

|---|---|---|---|

| Heterologously expressed CYP3A5 | AM9 (Hydroxylated at amino acid 9) | 11.3 | LC-MS/MS with internal standard |

| CYP3A5*1-positive human renal microsomes | AM9 | 15.5 | LC-MS/MS with internal standard |

Investigating Drug-Metabolizing Enzyme Systems

Deuterated analogs are crucial for dissecting the roles of specific enzyme systems in the biotransformation of Cyclosporine A.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4 activity in non-human systems)

The Cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily, is the primary driver of Cyclosporine A metabolism nih.gov. In vitro studies using liver and kidney microsomes from non-human experimental systems, such as rabbits, have been vital for characterizing these pathways. In such systems, incubation of Cyclosporine A with microsomes in the presence of necessary cofactors leads to the formation of major metabolites like M1, M17, and M21 nih.gov. The use of deuterated Cyclosporine A as an internal standard in these assays ensures precise measurement of the metabolic rate. Research has shown that the metabolic rate in hepatic microsomes is significantly higher than in renal microsomes, which may contribute to the drug's nephrotoxicity nih.gov.

| Microsome Source | Pretreatment | Mean Metabolic Rate (Vₘ) (nmol/min/mg protein) |

|---|---|---|

| Renal | Control (untreated) | 0.04 |

| Renal | Rifampicin (inducer) | 0.11 |

| Renal | Erythromycin (inhibitor) | 0.02 |

| Hepatic | Control (untreated) | 1.20 |

| Hepatic | Rifampicin (inducer) | 1.65 |

| Hepatic | Erythromycin (inhibitor) | 0.74 |

Characterization of Other Enzymatic Transformations

While CYP-mediated oxidation is the dominant metabolic pathway, other enzymatic transformations contribute to the disposition of Cyclosporine A. Glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is generally considered a minor pathway for Cyclosporine A nih.gov. However, in vitro studies have shown that Cyclosporine A is a substrate for enzymes in the UGT1A and UGT2B families nih.gov. Furthermore, Cyclosporine A has been identified as a potent inhibitor of several UGT isoforms, including UGT1A1, which could lead to drug-drug interactions with co-administered therapies that are primarily cleared by this pathway nih.govresearchgate.net.

Modulation of Efflux Transporters and Blood-Brain Barrier Permeability

The net concentration of Cyclosporine A inside cells and across physiological barriers like the blood-brain barrier is determined not only by its metabolic rate but also by the activity of efflux transporters. P-glycoprotein (P-gp), an ATP-dependent efflux pump, actively transports Cyclosporine A out of cells, thereby limiting its intracellular accumulation and permeability .

In vitro models, such as Caco-2 cell monolayers, are widely used to study the interplay between drug metabolism and P-gp-mediated efflux nih.govnih.govumich.edu. These cells form a polarized layer that mimics the intestinal epithelium and expresses both CYP3A-like enzymes and P-gp. Studies using this model show that Cyclosporine A is subject to polarized efflux, with transport from the basolateral (blood) side to the apical (lumen) side being significantly greater than in the reverse direction. Furthermore, the primary metabolite formed in these cells, M-17, is also a substrate for P-gp and is preferentially effluxed to the apical side. This suggests that P-gp not only limits the absorption of the parent drug but also promotes the elimination of its metabolites nih.gov. The use of deuterated standards in such transport studies allows for the precise quantification of both the parent compound and its metabolites on either side of the cell monolayer.

| Transport Direction | Apparent Permeability (Papp) of CsA (10⁻⁶ cm/s) | Metabolite (M-17) Accumulation (pmol) |

|---|---|---|

| Apical to Basolateral (A→B) | 0.6 ± 0.1 | 7.8 ± 0.9 (Apical side) |

| 1.4 ± 0.3 (Basolateral side) | ||

| Basolateral to Apical (B→A) | 3.1 ± 0.4 | 2.8 ± 0.4 (Apical side) |

| 0.3 ± 0.1 (Basolateral side) |

Impact on P-glycoprotein (P-gp) Substrate Transport in Animal Models

Cyclosporine A is a well-established inhibitor of P-glycoprotein (P-gp), a critical efflux transporter that plays a significant role in drug disposition and resistance. The use of its deuterated form, this compound, allows for precise tracing and quantification in complex biological systems. While specific studies focusing solely on this compound's impact on P-gp substrate transport in animal models are limited, the extensive research on the parent compound provides a strong foundation for understanding its likely effects.

In rodent models, Cyclosporine A has been instrumental in elucidating the role of P-gp at the blood-brain barrier. Administration of Cyclosporine A has been shown to significantly increase the brain penetration of various P-gp substrates. For instance, in studies involving PET radiotracers known to be P-gp substrates, pre-treatment with Cyclosporine A led to a marked increase in their brain uptake nih.govnih.gov. This inhibitory effect is dose-dependent and allows researchers to quantify the extent of P-gp-mediated efflux of a given compound nih.gov.

The data from such studies, often presented in formats similar to the interactive table below, demonstrates the potent inhibitory effect of Cyclosporine A on P-gp function. While the table below is a composite representation based on typical findings with the non-deuterated form, it illustrates the expected impact of Cyclosporine A on the pharmacokinetics of a P-gp substrate in an animal model. The use of a deuterated form like this compound would enable more precise measurement of its own pharmacokinetics and its direct impact on the substrate.

Impact of Cyclosporine A on P-gp Substrate Brain Uptake in Rats

| P-gp Substrate | Treatment Group | Brain Concentration (ng/g) | Fold Increase in Brain Uptake |

|---|---|---|---|

| Substrate X | Control | 15.2 ± 2.1 | - |

| + Cyclosporine A | 78.5 ± 9.3 | 5.16 | |

| Substrate Y | Control | 5.8 ± 1.2 | - |

| + Cyclosporine A | 45.1 ± 6.7 | 7.78 |

Research into Other ABC Efflux Transporters

The influence of Cyclosporine A extends beyond P-glycoprotein to other members of the ATP-binding cassette (ABC) transporter family. Research has shown that Cyclosporine A can modulate the activity of several other efflux pumps, making it a broad-spectrum inhibitor nih.gov. This characteristic is crucial in overcoming multidrug resistance in cancer cells, which often overexpress various ABC transporters.

Studies have demonstrated that Cyclosporine A can inhibit the function of transporters such as the Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP) nih.govnih.gov. In preclinical models, the co-administration of Cyclosporine A with chemotherapeutic agents that are substrates of these transporters has been shown to enhance their intracellular accumulation and cytotoxic effects nih.gov.

The table below summarizes the inhibitory effects of Cyclosporine A on various ABC transporters, based on in vitro and in vivo findings with the non-deuterated compound. The use of this compound in such studies would facilitate a more detailed analysis of its interaction with these transporters and its metabolic fate.

Inhibitory Activity of Cyclosporine A on Various ABC Transporters

| ABC Transporter | Effect of Cyclosporine A | Notable Substrates |

|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Strong Inhibition | Verapamil, Doxorubicin |

| MRP1 (ABCC1) | Inhibition | Mitoxantrone |

| BCRP (ABCG2) | Inhibition | Methotrexate, Mitoxantrone |

It is important to note that the sensitivity of different ABC transporters to Cyclosporine A can vary. For example, some studies suggest that ABCG2 function may be less affected by Cyclosporine A at concentrations that effectively inhibit P-gp nih.gov.

This compound as a Tracer in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This is often achieved by introducing stable isotope-labeled substrates, or tracers, and tracking the distribution of the isotopes through the metabolic network. While the direct application of this compound as a tracer in MFA studies is not yet widely documented in publicly available research, the principles of using deuterated compounds in such analyses are well-established.

Stable isotope-labeled compounds, including those labeled with deuterium (a heavy isotope of hydrogen), are invaluable tools in metabolic research medchemexpress.com. The incorporation of deuterium into a molecule like Cyclosporine A allows it to be distinguished from its naturally occurring, non-labeled counterparts by mass spectrometry. This enables researchers to trace the metabolic fate of the administered compound with high precision.

In the context of MFA, this compound could theoretically be used to:

Trace its own metabolism: By administering this compound, researchers can identify and quantify its various metabolites, providing insights into the enzymatic pathways responsible for its biotransformation.

Probe the activity of drug-metabolizing enzymes: The rate at which this compound is metabolized can serve as an indicator of the activity of enzymes such as cytochrome P450s, which are known to be involved in its breakdown nih.gov.

Investigate drug-drug interactions: By co-administering this compound with other drugs, it is possible to determine if and how they affect its metabolic pathways.

The use of stable isotopes like deuterium is a cornerstone of modern metabolic research, offering a safe and effective way to study dynamic biological processes in vivo.

Advanced Analytical Methodologies and Quantification of Cyclosporine A D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of immunosuppressant drugs like Cyclosporine A, largely replacing older immunoassay techniques. nih.govazom.com This is due to the superior sensitivity, specificity, and accuracy of LC-MS/MS, which can distinguish the parent drug from its metabolites, avoiding the cross-reactivity issues that can plague immunoassays. azom.com The combination of liquid chromatography for physical separation with the precise detection capabilities of mass spectrometry allows for reliable and robust therapeutic drug monitoring (TDM). nih.govacs.org

The development of LC-MS/MS methods for Cyclosporine A quantification focuses on achieving high sensitivity and specificity, essential for clinical applications where precise measurement is critical. nih.govacs.org Researchers have developed numerous methods that simplify sample preparation, often using a straightforward protein precipitation step, and enable rapid analysis times, sometimes as short as two to four minutes per sample. nih.govwaters.comnih.gov

These methods typically employ reverse-phase chromatography, with C18 columns being a common choice for separating Cyclosporine A from other components in the sample matrix. nih.govacs.org The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. austinpublishinggroup.com Method validation is performed according to regulatory guidelines to ensure performance characteristics such as linearity, precision, accuracy, and a low limit of quantitation (LOQ) are met. researchgate.neteqcdn.com For instance, some methods demonstrate linearity over a wide concentration range, from as low as 1 ng/mL to 200 ng/mL or higher, with excellent correlation coefficients (r > 0.99). nih.govacs.orgeqcdn.com

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of accurate quantification in LC-MS/MS analysis. For Cyclosporine A, its deuterated analogues, such as Cyclosporine A-d4 or Cyclosporine A-d12, are the preferred internal standards. nih.govaustinpublishinggroup.comresearchgate.net While the prompt specifies Cyclosporine A-D3, the principle and application are identical for all deuterated forms. These compounds are chemically identical to Cyclosporine A but have a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612).

This near-identical chemical nature ensures that the internal standard behaves similarly to the target analyte during sample extraction, chromatography, and ionization. cerilliant.com By adding a known amount of the deuterated standard to each sample, it is possible to normalize for variations in sample processing and instrument response. cerilliant.com This effectively compensates for matrix effects, such as ion suppression or enhancement, which can otherwise lead to inaccurate results. researchgate.net The use of a stable isotope-labeled IS like Cyclosporine A-D12 has been shown to improve the precision, accuracy, and robustness of the assay. nih.govsemanticscholar.orgspandidos-publications.com

Optimizing the mass spectrometer's parameters is crucial for achieving the highest sensitivity and specificity. technologynetworks.com This process involves fine-tuning the ionization source and the collision cell to produce and detect a unique and abundant signal for Cyclosporine A. Electrospray ionization (ESI) in the positive ion mode is typically used. acs.orgwaters.com

A key optimization step is the selection of the precursor ion. For Cyclosporine A, studies have shown that monitoring the ammonium (B1175870) adduct ([M+NH₄]⁺) at m/z 1220 provides greater sensitivity and more specific fragmentation than monitoring the protonated molecule ([M+H]⁺). waters.com Following precursor ion selection, the collision energy is optimized in the collision cell to produce a specific and stable product ion. For the [M+NH₄]⁺ precursor, the most abundant product ion is often found at m/z 1203. waters.comnih.gov This specific precursor-to-product ion transition is monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity by filtering out ions of other masses. azom.comtechnologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Stable Isotopes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. acs.org When used in conjunction with stable isotopes, such as deuterium in this compound, it provides invaluable insights into molecular structure and dynamics.

After isolating metabolites from biological samples like bile or urine, researchers use a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to piece together the molecular structure. hyphadiscovery.comresearchgate.net These techniques reveal how the parent structure has been enzymatically modified. The primary metabolic transformations for Cyclosporine A include hydroxylation (addition of an -OH group) and N-demethylation (removal of a -CH₃ group) at specific amino acid residues. nih.gov For example, NMR has been used to identify hydroxylation at the C⁹-amino acid and at N-methylleucines 4, 6, and 9, as well as N-demethylation at N-methylleucine 4. nih.gov

The biological activity of Cyclosporine A is intimately linked to its three-dimensional shape, or conformation. nih.gov NMR spectroscopy is the primary tool for studying these conformations in different environments, such as in various solvents or when bound to metal ions or its target protein, cyclophilin. acs.orgnih.gov

Studies have shown that the conformation of Cyclosporine A is highly flexible and dependent on its surroundings. nih.gov In non-polar solvents, the molecule adopts a "closed" conformation, characterized by several internal hydrogen bonds and a cis peptide bond between the MeLeu⁹ and MeLeu¹⁰ residues. nih.gov However, when Cyclosporine A binds to its biological target, cyclophilin, it undergoes a significant conformational change to an "open" form, where all peptide bonds are in the trans configuration and there are no intramolecular hydrogen bonds. acs.orgnih.gov

Furthermore, NMR studies have revealed that Cyclosporine A can form complexes with metal ions like Mg²⁺ and Ca²⁺, which also induces dramatic conformational changes, including the conversion of peptide bonds between cis and trans isomers. nih.govrsc.orgrsc.org These findings are crucial as they suggest that a metal-ion complex could potentially be an active form of the drug in the body. rsc.org

Chromatographic Separation Techniques (e.g., HPLC-UV/MS) for Research Purity and Analysis

The accurate analysis and purification of this compound, a deuterated isotopologue of the immunosuppressant Cyclosporine A, are critical for its application in research, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of Cyclosporine A and its deuterated analogs.

Methodologies for the chromatographic separation of Cyclosporine A and its related compounds often employ reverse-phase HPLC systems. A common setup involves a C18 column, which separates compounds based on their hydrophobicity. For instance, a study detailing a method for Cyclosporine A analysis utilized an XTerra C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% trifluoroacetic acid buffer (pH 1.4) in an isocratic run. nih.gov The use of a C18 column (50x2.1 mm, 2.7 µm) has also been reported for the chromatographic separation of Cyclosporine A and its deuterated internal standard, CSA-d12. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often containing additives like formic acid or ammonium acetate (B1210297) to improve ionization for MS detection. core.ac.ukaustinpublishinggroup.com

Gradient elution is frequently employed to achieve optimal separation of Cyclosporine A from its metabolites and other endogenous components in biological matrices. nih.gov The temperature of the column is also a critical parameter, with elevated temperatures (e.g., 60-70°C) sometimes used to improve peak shape and reduce analysis time. nih.gov

Detection is predominantly achieved using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. core.ac.ukfda.gov The mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI). researchgate.net For quantification, multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. researchgate.net For Cyclosporine A, a common transition monitored is m/z 1220 → 1203. researchgate.net The corresponding deuterated standard would have a shifted m/z, allowing for its distinct detection.

UV detection can also be used, typically at a low wavelength around 210 nm, but it lacks the specificity and sensitivity of MS detection, especially for complex biological samples. nih.govnih.gov More advanced techniques like differential mobility spectroscopy (DMS) coupled with MS have been explored to separate isomers and conformers of cyclosporins, which can be challenging with MS alone. acs.org

The table below summarizes typical parameters for the HPLC-MS analysis of Cyclosporine A, which are directly applicable to this compound.

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 50x2.1 mm, 2.7 µm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile/methanol and aqueous buffer (e.g., ammonium acetate, formic acid) | core.ac.ukaustinpublishinggroup.com |

| Flow Rate | Typically 0.2 - 1.0 mL/min | nih.govresearchgate.net |

| Column Temperature | Often elevated (e.g., 60-70°C) | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | core.ac.ukfda.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Bioanalytical Method Validation for Research Applications (e.g., reproducibility, linearity, limits of detection)

For research applications, particularly those involving quantification in biological matrices, rigorous validation of the analytical method is essential to ensure the reliability of the data. As this compound is primarily used as an internal standard for the quantification of Cyclosporine A, the validation parameters established for the quantification of Cyclosporine A using a deuterated standard are directly relevant. The validation process follows guidelines from regulatory bodies like the FDA. nih.govunite.it

Linearity: The method must demonstrate linearity over a defined concentration range. For Cyclosporine A, validated methods have shown linearity across a broad range, for example, from 2 to 1250 ng/mL in plasma. nih.gov Another study reported a linear range of 250 ng/mL to 5 µg/mL in whole blood. researchgate.net A high-throughput method demonstrated linearity from 5.85 to 1,890.00 ng/mL. semanticscholar.org The coefficient of determination (r²) for the calibration curve is expected to be ≥0.99. core.ac.uk

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For Cyclosporine A, a validated RP-HPLC method reported an LOD and LOQ of 100 ng/mL and 200 ng/mL, respectively. nih.gov More sensitive LC-MS/MS methods have achieved much lower limits, with an LLOQ of 2 ng/mL in plasma and even as low as 1 ng/mL. nih.govresearchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (CV), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. For bioanalytical methods, both intra-assay (within-run) and inter-assay (between-run) precision and accuracy are evaluated. Validated methods for Cyclosporine A report intra-assay CVs typically below 15% and accuracy within 85-115% of the nominal value. nih.govnih.gov For example, one study reported an intra-assay precision with a CV of 0.9 - 14.7% and an accuracy of 89 - 138%. nih.gov The inter-assay precision was found to have a CV of 2.5 - 12.5% with an accuracy of 90 - 113%. nih.gov

Reproducibility: The method's reproducibility is assessed by having different analysts on different days and with different equipment perform the analysis to ensure consistent results.

Recovery: The extraction efficiency of the analyte from the biological matrix is determined. For Cyclosporine A, recovery has been reported to be in the range of 76.6% to 84%. nih.gov

The following table presents a summary of bioanalytical method validation parameters for the quantification of Cyclosporine A, which are applicable to methods using this compound as an internal standard.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | core.ac.uk |

| Linear Range | 2 - 1250 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL (LC-MS/MS) | nih.govresearchgate.net |

| Intra-assay Precision (%CV) | < 15% | nih.govnih.gov |

| Inter-assay Precision (%CV) | < 15% | nih.govnih.gov |

| Intra-assay Accuracy | 85 - 115% | nih.govnih.gov |

| Inter-assay Accuracy | 85 - 115% | nih.govnih.gov |

| Recovery | Typically > 70% | nih.gov |

Interactions of Cyclosporine a with Molecular and Biological Pathways in Research Models

Interplay with Vitamin D Metabolism Pathways in Animal and In Vitro Models

Research in animal and in vitro models has revealed a significant, albeit complex, relationship between Cyclosporine A and the metabolic pathways of vitamin D.

Studies in rodent models have demonstrated that administration of Cyclosporine A leads to an increase in the serum levels of 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3], the hormonally active form of vitamin D. nih.govnih.gov In male rats treated with Cyclosporine A, elevated serum 1,25-(OH)2D3 was observed, an effect found to be independent of changes in parathyroid hormone (PTH), ionized calcium, or phosphate. nih.gov Further investigation revealed that these elevated levels were a result of enhanced production of 1,25-(OH)2D3 rather than altered clearance of the hormone. nih.gov Similarly, rats gavaged with Cyclosporine A at a dose of 15 mg/kg per day for two weeks showed significantly increased plasma 1,25-dihydroxyvitamin D levels compared to controls. researchgate.net

| Research Model | Cyclosporine A Administration Details | Key Finding on 1,25-(OH)2D3 Levels | Reference |

|---|---|---|---|

| Male Rats | Oral administration | Elevated serum 1,25-(OH)2D3 levels, attributed to enhanced production. | nih.gov |

| Wistar Rats | 50 mg/kg/day for 12 days | Increased plasma and kidney 1,25-(OH)2D3 levels. | nih.gov |

| Rats | 15 mg/kg/day for 14 days | Significantly increased plasma 1,25-(OH)2D3 levels. | researchgate.net |

Cyclosporine A directly influences the enzymes responsible for vitamin D metabolism. The synthesis of active 1,25-(OH)2D3 from its precursor, 25-hydroxyvitamin D, is catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the gene CYP27B1. nih.govuniprot.org The catabolism of vitamin D is primarily handled by 24-hydroxylase, encoded by CYP24A1. nih.gov

In C57b16J mice, Cyclosporine A administration resulted in a linear, dose-related increase in renal 1α-hydroxylase (CYP27B1) activity. nih.gov Conversely, studies in rats have shown varied effects. Kidney homogenates from rats treated with Cyclosporine A for 14 days showed a significant increase in 25-hydroxyvitamin D-24-hydroxylase activity, with only non-significant increases in 1α-hydroxylase activity. nih.gov Another study in Wistar rats reported that Cyclosporine A treatment led to a 69% decrease in 24-hydroxylase mRNA levels in kidney homogenates. nih.govresearchgate.net This suggests that Cyclosporine A's regulatory effects on these key enzymes can differ depending on the animal model. nih.govnih.gov

| Enzyme | Gene | Research Model | Effect of Cyclosporine A | Reference |

|---|---|---|---|---|

| 1α-hydroxylase | CYP27B1 | Mice (C57b16J) | Linear dose-related increase in renal activity. | nih.gov |

| 24-hydroxylase | CYP24A1 | Rats | Significant increase in activity in kidney homogenates. | nih.gov |

| 24-hydroxylase | CYP24A1 | Rats (Wistar) | 69% decrease in mRNA levels in kidney homogenates. | nih.gov |

The biological actions of 1,25-(OH)2D3 are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. mdpi.commdpi.com Research indicates that Cyclosporine A can impair the vitamin D pathway by down-regulating VDR expression. nih.govnih.gov

In Wistar rats treated with Cyclosporine A, a 40% decrease in VDR mRNA levels was observed in kidney homogenates. nih.govresearchgate.net Another study confirmed this finding, showing that Cyclosporine A reduced VDR mRNA abundance to 52% of control levels. nih.gov This suppression of VDR by Cyclosporine A is suggested to be a potential underlying mechanism for renal calcium wasting, creating a state of vitamin D resistance where the kidney is unable to conserve calcium despite elevated levels of active vitamin D. nih.gov In vitro studies have also shown that the addition of the VDR ligand calcitriol (B1668218) leads to a strong translocation of VDR from the cytoplasm into the nucleus in Th2 cells, indicating receptor functionality. elifesciences.org

Experimental studies have demonstrated that Cyclosporine A can work synergistically with vitamin D and its analogs to modulate immune responses. nih.govnih.gov In cultures of T-lymphocytes from patients with active ulcerative colitis, the combination of Cyclosporine A with 1,25-(OH)2D3 or its non-hypercalcemic analogs, EB 1089 and KH 1060, resulted in a synergistic inhibition of T-lymphocyte proliferation. nih.gov

In a rat renal allotransplant model, combining 1,25-dihydroxycholecalciferol with a low dose of Cyclosporine A had an additive effect, significantly increasing allograft survival compared to Cyclosporine A monotherapy (24 days vs. 13 days). nih.gov This combination also produced a stronger attenuation of pro-inflammatory cytokines like IL-2 and IL-12, while significantly increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in a rat model of Cyclosporine-induced chronic kidney disease, vitamin D analogs were found to be potent inhibitors of kidney fibrosis, with one analog, 2AMD, decreasing collagen levels by 50%. nih.gov

Effects on Calcium and Magnesium Homeostasis in Animal Models

Cyclosporine A administration in animal models has been shown to disrupt the homeostasis of essential minerals, particularly calcium and magnesium. nih.govnih.gov Studies in rats found that Cyclosporine A induced a two- to three-fold increase in urinary calcium excretion and a 1.6- to 1.8-fold increase in urinary magnesium excretion. nih.gov This renal calcium wasting is thought to be linked to the drug's suppression of the vitamin D receptor (VDR). nih.gov

In mice, Cyclosporine A treatment induced an early and moderate hypomagnesemia (low blood magnesium levels). nih.gov This condition was aggravated by a low-magnesium diet and could not be corrected by oral magnesium supplementation. nih.gov The study indicated that the hypomagnesemia was associated with a decrease in intestinal magnesium absorption and reduced magnesium mobilization from bone. nih.gov

Cyclosporine A-D3 in Neuroprotection Research Models

While this compound is primarily used as a deuterated internal standard for quantifying Cyclosporine A in laboratory analyses, extensive research on the parent compound, Cyclosporine A, has revealed significant neuroprotective properties in various experimental models of brain injury. nih.govmdpi.com

The neuroprotective effects of Cyclosporine A are largely attributed to its ability to inhibit the mitochondrial permeability transition pore (mPTP). nih.govmdpi.com In traumatic brain injury (TBI) and cerebral ischemia, mitochondrial dysfunction is a key event in the secondary injury cascade that leads to neuronal cell death. nih.govmdpi.com Cyclosporine A binds to a mitochondrial protein called cyclophilin D, which desensitizes the mPTP to activation signals like high calcium levels. nih.gov This inhibition of mPTP formation helps to maintain mitochondrial membrane potential, preserve ATP generation, and prevent further oxidative damage. nih.gov In a large animal (piglet) model of focal TBI, a continuous intravenous infusion of Cyclosporine A reduced the volume of parenchymal injury by 35% and improved markers of neuronal injury. nih.gov

Modulation of Oxidative Stress Pathways in Experimental Systems

Cyclosporine A has been shown in various experimental models to modulate oxidative stress pathways, primarily through the induction of reactive oxygen species (ROS) and the alteration of endogenous antioxidant defense mechanisms. This modulation is considered a significant factor in the off-target effects of the compound observed in research settings.

Studies have demonstrated that Cyclosporine A can lead to an increased production of ROS, contributing to cellular damage. mdpi.com In rat aortic smooth muscle cells, Cyclosporine A metabolism by cytochrome P-450 3A has been linked to the generation of superoxide (B77818) and hydroxyl radicals. nih.gov Similarly, in glioma cells, Cyclosporine A treatment resulted in a concentration-dependent increase in hydrogen peroxide production. researchgate.net Research using zebrafish models has also shown that Cyclosporine A exposure leads to an accumulation of ROS, particularly in the heart and head regions. researchgate.net

The compound's impact on lipid peroxidation, a marker of oxidative damage to cell membranes, has been documented. In rat models of adriamycin-induced nephropathy, elevated levels of malondialdehyde (MDA), a product of lipid peroxidation, were observed in both plasma and kidney homogenates. researchgate.net Conversely, some studies suggest a more complex role. For instance, in one study, while Cyclosporine A increased hydrogen peroxide levels in glioma cells, it did not alter malondialdehyde levels. researchgate.net

Furthermore, Cyclosporine A has been found to affect the activity of key antioxidant enzymes. Research indicates that Cyclosporine A treatment can inhibit the expression and activity of superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comdrugs.com However, in a study on rats with adriamycin nephropathy, Cyclosporine A treatment was associated with a significant elevation in SOD activity in erythrocytes, suggesting a potential counter-regulatory mechanism in specific contexts. researchgate.net

The interplay between Cyclosporine A and oxidative stress is multifaceted. In cardiomyocytes, for example, Cyclosporine A can generate ROS in a concentration-dependent manner. At lower concentrations, this ROS generation may contribute to a "preconditioning-like" protective effect, while at higher concentrations, it enhances oxidative stress and apoptosis. nih.gov The table below summarizes findings from various experimental systems on the modulation of oxidative stress pathways by Cyclosporine A.

Table 1: Effects of Cyclosporine A on Oxidative Stress Markers in Experimental Systems

| Experimental System | Key Findings | Reference |

|---|---|---|

| Rat Aortic Smooth Muscle Cells | Increased ROS production (superoxide, hydroxyl radical) linked to cytochrome P-450 3A metabolism. | nih.gov |

| Rat Cardiomyocytes (H9c2 cells) | Concentration-dependent ROS generation; low concentrations may be protective, high concentrations enhance apoptosis. | nih.gov |

| Rat Model (Adriamycin Nephropathy) | Increased malondialdehyde (MDA) in plasma and kidney; significantly elevated superoxide dismutase (SOD) activity in erythrocytes. | researchgate.net |

| Rat Glioma Cells | Increased hydrogen peroxide production; decreased overall antioxidant status. | researchgate.net |

| Zebrafish Embryos | Accumulation of ROS in the heart and head region; increased MDA content and altered SOD activity. | researchgate.net |

| Human B-cells | Induces lipid and protein oxidation, which can be inhibited by antioxidants like Vitamin E and N-acetyl cysteine. | mdpi.com |

Genetic Factors Influencing Cyclosporine A's Interaction with Other Pathways in Research (e.g., DBP, CYP2R1 polymorphisms)

Genetic variations in pathways that intersect with Cyclosporine A's metabolic and transport routes can influence its disposition and effects in research models. Of particular interest are genes involved in vitamin D metabolism, as both Cyclosporine A and vitamin D are substrates for the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.comnih.gov This shared metabolic pathway suggests that genetic factors affecting vitamin D levels could indirectly impact Cyclosporine A pharmacokinetics.

A study involving 177 kidney transplant recipients investigated the impact of polymorphisms in the Vitamin D Binding Protein (DBP) gene and the CYP2R1 gene on Cyclosporine A dosage requirements. mdpi.com The DBP is the primary transporter of vitamin D metabolites in circulation. mdpi.com The research focused on the single nucleotide polymorphisms (SNPs) rs2282679 in the DBP gene (also known as the GC gene) and rs10741657 in the CYP2R1 gene, which is involved in the initial hydroxylation of vitamin D. mdpi.com

The findings revealed that polymorphic variants of the DBP gene (rs2282679) had a strong predictive value for the Cyclosporine A concentration/dose (C/D) ratio in these patients. mdpi.comnih.govnih.gov This suggests that genetic variations in the protein responsible for transporting vitamin D can significantly influence the required dosage of Cyclosporine A. mdpi.com

In contrast, the CYP2R1 polymorphism (rs10741657) did not demonstrate a significant predictive value for the Cyclosporine A C/D ratio in the same study cohort. mdpi.comnih.govnih.gov This indicates that, in this context, variations in the initial step of vitamin D activation may have less of an impact on Cyclosporine A pharmacokinetics than variations in its transport protein.

The study utilized data mining techniques, including the Random Forest algorithm and Classification and Regression Trees (C&RT), to analyze the relationship between the genetic profiles and the Cyclosporine A C/D ratio. mdpi.com The Random Forest analysis highlighted the DBP polymorphism as having a high predictive rank for influencing Cyclosporine A parameters. mdpi.com The table below summarizes the predictive significance of the studied polymorphisms on the Cyclosporine A C/D ratio.

Table 2: Predictive Value of DBP and CYP2R1 Polymorphisms on Cyclosporine A C/D Ratio

| Gene Polymorphism | Predictive Significance for Cyclosporine A C/D Ratio | Research Model | Reference |

|---|---|---|---|

| DBP (rs2282679) | Strong predictive value | Kidney Transplant Recipients | mdpi.comnih.govnih.gov |

| CYP2R1 (rs10741657) | Not predictive | Kidney Transplant Recipients | mdpi.comnih.govnih.gov |

These findings underscore the importance of considering genetic factors in related pathways when studying the interactions and effects of Cyclosporine A in research settings. The interplay between Cyclosporine A and the vitamin D metabolic pathway, influenced by genetic polymorphisms, presents a complex area of investigation with potential implications for understanding inter-individual variability in response to this compound.

Experimental Systems and in Vitro Models in Cyclosporine A D3 Research

Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are indispensable for dissecting the molecular and cellular effects of Cyclosporine A-D3. These systems provide a controlled environment to study specific immune cell populations and their responses to the compound.

Lymphocyte Activation and Proliferation Assays

The primary immunosuppressive effect of Cyclosporine A is the inhibition of T-lymphocyte activation and proliferation. drugbank.com Assays using human peripheral mononuclear cells have been instrumental in demonstrating this effect. In these assays, lymphocytes are stimulated with alloantigens to induce proliferation. The addition of Cyclosporine A, in combination with calcitriol (B1668218) (the active form of vitamin D3), has been shown to inhibit this proliferation. nih.gov This inhibition is associated with a reduction in the production of key pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), while promoting the production of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov

Further studies have explored the signaling pathways involved. For instance, Cyclosporine A has been shown to block the phosphorylation of STAT5A, a critical step in the IL-2 receptor signaling pathway that leads to T-cell proliferation. frontiersin.org This inhibition of IL-2 transcription and subsequent signaling events is a cornerstone of Cyclosporine A's mechanism. frontiersin.org Research has also indicated that T-cell proliferation induced through the CD28 pathway can be resistant to Cyclosporine A, highlighting the complexity of its immunomodulatory effects. dtic.mil

Table 1: Effect of Cyclosporine A on Lymphocyte Proliferation and Cytokine Production

| Cell Type | Stimulant | Treatment | Observed Effect on Proliferation | Effect on Cytokine Production | Reference |

| Human Peripheral Mononuclear Cells | Alloantigen | Cyclosporine A + Calcitriol | Inhibited | Decreased IL-2 and IFN-γ; Increased IL-4 and IL-10 | nih.gov |

| T-cells | CD3/CD28 or PHA | Cyclosporine A | Reduced | Inhibited IL-2 transcription | frontiersin.org |

| T-cells | CD28 + PMA | Cyclosporine A | Resistant | IL-2 gene expression resistant to cyclosporine | dtic.mil |

Dendritic Cell Maturation and Migration Studies